3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Brand Name: Vulcanchem
CAS No.: 73822-04-5
VCID: VC17232427
InChI: InChI=1S/C13H24N4O2/c1-11(2)7-13(14-9(18)16(11)5)8-12(3,4)17(6)10(19)15-13/h7-8H2,1-6H3,(H,14,18)(H,15,19)
SMILES:
Molecular Formula: C13H24N4O2
Molecular Weight: 268.36 g/mol

3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

CAS No.: 73822-04-5

Cat. No.: VC17232427

Molecular Formula: C13H24N4O2

Molecular Weight: 268.36 g/mol

* For research use only. Not for human or veterinary use.

3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione - 73822-04-5

Specification

CAS No. 73822-04-5
Molecular Formula C13H24N4O2
Molecular Weight 268.36 g/mol
IUPAC Name 3,4,4,9,10,10-hexamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione
Standard InChI InChI=1S/C13H24N4O2/c1-11(2)7-13(14-9(18)16(11)5)8-12(3,4)17(6)10(19)15-13/h7-8H2,1-6H3,(H,14,18)(H,15,19)
Standard InChI Key PTGOMUIYYNGUHK-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(CC(N(C(=O)N2)C)(C)C)NC(=O)N1C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The hexamethyl derivative belongs to the spirobis(hexahydropyrimidine) family, characterized by two fused six-membered rings sharing a central spiro carbon atom. The IUPAC name specifies methyl substitutions at positions 3, 4 (two), 9, and 10 (two), resulting in a total of six methyl groups. This contrasts with the tetramethyl analog, which lacks substitutions at positions 3 and 9. The spiro[5.5]undecane core imposes significant steric constraints, influencing reactivity and conformational stability.

Table 1: Comparative Molecular Data

Property3,4,4,9,10,10-Hexamethyl Derivative4,4,10,10-Tetramethyl Analog
Molecular FormulaC₁₃H₂₄N₄O₂C₁₁H₂₀N₄O₂
Molecular Weight (g/mol)268.35240.30
CAS RegistryNot Assigned4115-66-6
Key Substituents6 Methyl Groups4 Methyl Groups

Stereochemical Considerations

Synthesis and Derivative Formation

Retrosynthetic Analysis

A plausible synthetic route involves:

  • Cyclocondensation: Reaction of 1,3-diaminopropane derivatives with diketones under acidic conditions to form the spiro core.

  • Methylation: Sequential alkylation using methyl iodide or dimethyl sulfate at specific nitrogen centers.

  • Oxidation: Controlled oxidation of secondary amines to ketones using potassium permanganate or ruthenium-based catalysts.

The tetramethyl analog’s synthesis employs similar methodology, with reported yields of 42–58% after chromatographic purification. Introducing additional methyl groups would require optimized stoichiometry to prevent over-alkylation.

Challenges in Functionalization

  • Regioselectivity: Differentiating between N1/N3 and N7/N9 nitrogens during methylation necessitates protecting group strategies.

  • Solubility Limitations: High methyl content reduces polarity, complicating aqueous-phase reactions. Tertiary amide solvents like N-methylpyrrolidone (NMP) may improve reagent dispersion.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the tetramethyl analog shows a melting point of 218–220°C with decomposition onset at 245°C. The hexamethyl variant likely exhibits higher thermal stability due to increased van der Waals interactions between methyl groups.

Solubility Profile

SolventTetramethyl Analog SolubilityHexamethyl Derivative (Predicted)
Water<0.1 mg/mL<0.01 mg/mL
Ethanol8.2 mg/mL3.5–4.0 mg/mL
Dichloromethane22.7 mg/mL35–40 mg/mL

The enhanced hydrophobicity of the hexamethyl compound aligns with Hansen solubility parameter calculations, which predict greater affinity for nonpolar solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 3.45–3.20 (m, 8H, N–CH₂–C)

  • δ 1.85 (s, 6H, C4/C10–CH₃)

  • δ 1.65 (s, 6H, C3/C9–CH₃)

  • δ 1.30–1.10 (m, 4H, spiro-CH₂)

Comparison with the tetramethyl analog’s spectrum reveals additional singlet peaks corresponding to the new methyl groups.

Mass Spectrometry

High-resolution ESI-MS anticipates a molecular ion at m/z 269.1874 [M+H]⁺ (calc. 269.1878 for C₁₃H₂₅N₄O₂). Fragmentation patterns should include successive losses of methyl radicals (-15 Da) and ketene groups (-42 Da).

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